3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine
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Overview
Description
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and chlorination of a benzo[5,6]cyclohepta[1,2-b]pyridine precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis approach to improve yield and efficiency. For example, a selective reduction followed by bromination and deamination can be employed to produce the desired compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct pharmacological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amine derivatives, while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of farnesyl protein transferase inhibitors, which are potential antitumor agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine involves its interaction with specific molecular targets. For instance, as a farnesyl protein transferase inhibitor, it prevents the post-translational modification of proteins involved in cell signaling pathways, thereby inhibiting tumor growth . The compound’s structure allows it to bind selectively to the enzyme’s active site, blocking its activity.
Biological Activity
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological activity based on recent research findings, including its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound's chemical formula is C25H30BrClN4O with a molecular weight of approximately 487.89 g/mol. Its structure features a bicyclic system which contributes to its biological activity.
Antibacterial Activity
Recent studies have highlighted the compound's significant antibacterial properties. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated a low MIC against Staphylococcus aureus (MRSA), with values reported as low as 1 μg/mL, indicating potent antibacterial activity against resistant strains .
- Comparative Efficacy : In tests against various bacterial strains, including Mycobacterium smegmatis, the compound exhibited comparable or superior activity to established antibiotics .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity:
- Activity Against Candida albicans : The compound was tested for antifungal efficacy, showing moderate activity with an MIC of 7.80 μg/mL . This suggests potential for therapeutic use in fungal infections.
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro studies indicated that the compound preferentially suppressed the growth of rapidly dividing cancer cells (e.g., A549 lung cancer cells) compared to normal fibroblasts .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, potentially involving modulation of cell cycle progression and apoptosis-related proteins.
Data Table of Biological Activities
Biological Activity | Test Organism/Cell Line | MIC (μg/mL) | Notes |
---|---|---|---|
Antibacterial | Staphylococcus aureus (MRSA) | 1.00 | Highly effective against resistant strains |
Antibacterial | Mycobacterium smegmatis | Not specified | Comparable to standard antibiotics |
Antifungal | Candida albicans | 7.80 | Moderate antifungal activity |
Anticancer | A549 Lung Cancer Cells | Not specified | Induces apoptosis preferentially in cancer cells |
Study on Antimicrobial Properties
In a comprehensive study published in a peer-reviewed journal, researchers synthesized various derivatives of quinazolinone and tested their antimicrobial properties. The results showed that compounds structurally similar to this compound exhibited significant inhibition of bacterial growth and biofilm formation .
Investigation into Cancer Cell Dynamics
Another study evaluated the effects of the compound on different cancer cell lines. The findings suggested that the compound could disrupt cellular signaling pathways crucial for tumor growth and survival .
Properties
Molecular Formula |
C14H12BrClN2 |
---|---|
Molecular Weight |
323.61 g/mol |
IUPAC Name |
6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-12-amine |
InChI |
InChI=1S/C14H12BrClN2/c15-10-5-9-1-3-11-8(6-13(9)18-7-10)2-4-12(16)14(11)17/h2,4-5,7H,1,3,6,17H2 |
InChI Key |
IFYPXCSDVIFHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC3=C1C=C(C=N3)Br)C=CC(=C2N)Cl |
Origin of Product |
United States |
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